molecular formula C13H13BrFNO2 B13338573 ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate

ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate

Cat. No.: B13338573
M. Wt: 314.15 g/mol
InChI Key: PDQCHZYOXPWTOO-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . The specific conditions for synthesizing this compound would involve the use of appropriate brominating and fluorinating agents to introduce the bromo and fluoro substituents, respectively.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-1H-indole-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

Ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate is unique due to the specific combination of bromo, fluoro, and methyl substituents on the indole ring. This unique structure can result in distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFNO2/c1-4-18-13(17)8-5-9(15)11(14)10-6(2)7(3)16-12(8)10/h5,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQCHZYOXPWTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C2=C1NC(=C2C)C)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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